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molecular formula C10H8ClNO B8705621 2-Methylindolizine-3-carbonyl chloride CAS No. 70601-77-3

2-Methylindolizine-3-carbonyl chloride

Cat. No. B8705621
M. Wt: 193.63 g/mol
InChI Key: MFVLBXQARRXRSO-UHFFFAOYSA-N
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Patent
US04202697

Procedure details

A solution of 99 g of phosgene (1 mole) in 800 ml of anhydrous toluene was cooled beneath 15° C. While the reaction mixture was cooled and stirred a solution of 131 g of methylindolizine (1 mole) in 475 ml of anhydrous toluene was added dropwise. The reaction mixture was kept overnight and the residue formed was sucked off.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step Two
Quantity
475 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].C[C:6]1[CH:7]=[CH:8][N:9]2[C:14]=1[CH:13]=[CH:12][CH:11]=[CH:10]2.[C:15]1(C)C=CC=CC=1>>[CH3:15][C:7]1[CH:6]=[C:14]2[N:9]([C:8]=1[C:1]([Cl:4])=[O:2])[CH:10]=[CH:11][CH:12]=[CH:13]2

Inputs

Step One
Name
Quantity
99 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
800 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
131 g
Type
reactant
Smiles
CC=1C=CN2C=CC=CC12
Name
Quantity
475 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While the reaction mixture was cooled
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the residue formed

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C=C2C=CC=CN2C1C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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